molecular formula C11H16N6 B2536471 N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine CAS No. 73300-23-9

N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B2536471
CAS No.: 73300-23-9
M. Wt: 232.291
InChI Key: VWBBLBYCYNZJKE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, has been described in the literature . The process involves the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with appropriate amines in isopropanol, followed by the addition of concentrated HCl .

Scientific Research Applications

Synthesis of Novel Triazolo[1,5-a]pyrimidine Scaffolds

A study by Karami et al. (2020) described the synthesis of a new library of triazolo[1,5-a]pyrimidine scaffolds through a three-component cyclocondensation reaction using 3-aminotriazole, different aldehydes, and ketene N,S-acetal. This method highlights the synthesis's versatility, offering a pathway to skeletally distinct triazolo[1,5-a]pyrimidine-based heterocycles with potential for creating numerous hydrogen bonds due to the presence of five nitrogen heteroatoms (Karami, Bayat, Nasri, & Mirzaei, 2020).

Synthesis of 1,2,4-Triazolo[1,5-c]pyrimidines

Wamhoff et al. (1993) detailed the synthesis of heterocondensed 1,2,4-triazolo[1,5-c]pyrimidines from enaminonitriles via O-ethylformimides, exploring the versatility of dihalogentriphenylphosphorane in heterocyclic synthesis (Wamhoff, Kroth, & Strauch, 1993).

Three-Component Condensation for Triazolopyrimidinols

Komykhov et al. (2017) synthesized (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-7-ols through a three-component reaction, indicating a methodology for developing compounds with antimicrobial and antifungal properties (Komykhov, Bondarenko, Musatov, Diachkov, Gorobets, & Desenko, 2017).

Enaminones as Building Blocks

A study by Riyadh (2011) utilized enaminones as key intermediates for synthesizing substituted pyrazoles, [1,2,4]triazolo[4,3-a]pyrimidines, and other heterocycles, revealing their potential antitumor and antimicrobial activities (Riyadh, 2011).

DMAP Catalyzed Synthesis of Pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines

Khashi et al. (2015) described the DMAP-catalyzed synthesis of new tricyclic pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, showcasing the synthetic utility of 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile (Khashi, Davoodnia, & Prasada Rao Lingam, 2015).

Properties

IUPAC Name

N-cyclohexyl-3-methyltriazolo[4,5-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N6/c1-17-11-9(15-16-17)10(12-7-13-11)14-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWBBLBYCYNZJKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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